molecular formula C18H21N5O2 B5991240 1-[1-[(E)-3-phenylprop-2-enyl]triazole-4-carbonyl]piperidine-3-carboxamide

1-[1-[(E)-3-phenylprop-2-enyl]triazole-4-carbonyl]piperidine-3-carboxamide

Cat. No.: B5991240
M. Wt: 339.4 g/mol
InChI Key: VMHONNHORKUKBS-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-[(E)-3-phenylprop-2-enyl]triazole-4-carbonyl]piperidine-3-carboxamide is a complex organic compound that features a triazole ring, a piperidine ring, and a phenylprop-2-enyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-[(E)-3-phenylprop-2-enyl]triazole-4-carbonyl]piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an organic azide with an alkyne in the presence of a catalyst . The piperidine ring can be introduced through nucleophilic substitution reactions, and the phenylprop-2-enyl group can be added via a Heck reaction or similar coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate solvents and catalysts to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[1-[(E)-3-phenylprop-2-enyl]triazole-4-carbonyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-[1-[(E)-3-phenylprop-2-enyl]triazole-4-carbonyl]piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-[(E)-3-phenylprop-2-enyl]triazole-4-carbonyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-[(E)-3-phenylprop-2-enyl]triazole-4-carbonyl]piperidine-3-carboxamide is unique due to its combination of the triazole, piperidine, and phenylprop-2-enyl moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-[(E)-3-phenylprop-2-enyl]triazole-4-carbonyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c19-17(24)15-9-5-10-22(12-15)18(25)16-13-23(21-20-16)11-4-8-14-6-2-1-3-7-14/h1-4,6-8,13,15H,5,9-12H2,(H2,19,24)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHONNHORKUKBS-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CN(N=N2)CC=CC3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)C2=CN(N=N2)C/C=C/C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.